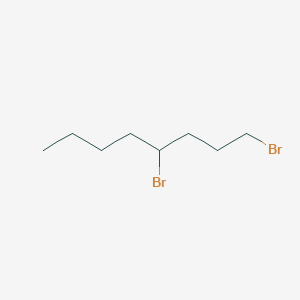

1,4-Dibromooctane

Description

Contextualization within Dibromoalkane Chemistry

Dibromoalkanes are alkanes that have two hydrogen atoms replaced by bromine. Their classification depends on the location of the bromine atoms. For instance, geminal-dihalides have both bromines on the same carbon, while vicinal-dihalides have them on adjacent carbons. ncert.nic.in 1,4-Dibromooctane, with bromine atoms at the first and fourth carbon positions, is a specific type of dibromoalkane that doesn't fall into either of these common categories. The reactivity of these compounds is largely dictated by the carbon-bromine bond, which is polar and susceptible to nucleophilic attack. alevelchemistryhelp.co.uk This makes dibromoalkanes versatile reactants in various chemical transformations. studymind.co.uksavemyexams.com

Significance of Dihaloalkanes in Organic Synthesis and Materials Science

Dihaloalkanes are fundamental building blocks in organic synthesis, serving as precursors for a wide array of organic compounds. wikipedia.orgncert.nic.in They are instrumental in forming alkenes and alkynes through dehydrohalogenation reactions. wikipedia.orglibretexts.orglibretexts.org In these reactions, a halogen and a nearby hydrogen atom are removed to create a double or triple bond. wikipedia.org

In the realm of materials science, dihaloalkanes are used in the synthesis of polymers and other advanced materials. For example, α,ω-dihaloalkanes, where halogens are at the ends of the chain, can undergo polycondensation reactions to form polysulfides. researchgate.net The specific isomer and chain length of the dihaloalkane can influence the properties of the resulting material. aphrc.org Additives like 1,8-dibromooctane (B1199895) have been used in the preparation of materials for organic photovoltaics (OPVs). chemicalbook.comfishersci.se

Structural Features and Potential Reactivity of this compound

The structure of this compound, with its eight-carbon chain and two bromine substituents, presents specific possibilities for chemical reactions. The bromine atoms are leaving groups, making the compound susceptible to nucleophilic substitution reactions. Depending on the reaction conditions and the nucleophile used, either one or both bromine atoms can be replaced.

The 1,4-positioning of the bromine atoms also opens the possibility of intramolecular reactions, such as cyclization, to form five-membered ring systems. For instance, the reaction of this compound with ammonia (B1221849) can lead to the synthesis of coniine, a piperidine (B6355638) alkaloid, showcasing an intramolecular cyclization process. askfilo.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H16Br2 |

| Molecular Weight | 272.023 g/mol |

| CAS Number | 70690-24-3 |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 6 |

This data is compiled from available chemical databases. lookchem.com

Overview of Reported Research Trajectories for Dibromooctane Isomers

Research on dibromooctane isomers often focuses on their utility as synthetic intermediates. The properties and reactivity of these isomers can differ based on the positions of the bromine atoms. ijcsrr.org

1,8-Dibromooctane : This α,ω-dibromoalkane is frequently used as a linker or cross-linking agent. beilstein-journals.org It has been employed in the synthesis of various compounds, including those with potential applications as cholinesterase inhibitors and in the fabrication of organic photovoltaics. chemicalbook.com Its synthesis can be achieved from cyclooctene (B146475). chemicalbook.comgoogle.com

1,5-Dibromooctane : This isomer is another example of a non-vicinal, non-geminal dibromoalkane. nih.gov

1,2-Dibromooctane : As a vicinal dibromide, it can be synthesized from the corresponding alkene, 1-octene, through a halogenation reaction. organic-chemistry.orgnih.gov

1,1-Dibromooctane : This is a geminal dibromide. nih.gov

Research has also explored the reactions of dibromoalkanes like 1,8-dibromooctane with various reagents to create complex molecules, such as linking them to betulinic acid derivatives or tetrazole compounds. researchgate.nettudublin.iemaynoothuniversity.ie The choice of isomer is critical for achieving the desired molecular architecture and properties.

Table 2: Comparison of Selected Dibromooctane Isomers

| Isomer | CAS Number | Key Structural Feature | Common Research Application |

|---|---|---|---|

| 1,1-Dibromooctane | 92477-31-1 nih.gov | Geminal dibromide | Synthetic intermediate |

| 1,2-Dibromooctane | 53232-90-5 nih.gov | Vicinal dibromide | Product of alkene bromination |

| This compound | 70690-24-3 lookchem.com | 1,4-disubstituted | Precursor for cyclization reactions |

| 1,5-Dibromooctane | 104853-73-8 nih.gov | 1,5-disubstituted | Synthetic building block |

| 1,8-Dibromooctane | 4549-32-0 scbt.com | α,ω-dibromoalkane | Linker in synthesis, materials science |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70690-24-3 |

|---|---|

Molecular Formula |

C8H16Br2 |

Molecular Weight |

272.02 g/mol |

IUPAC Name |

1,4-dibromooctane |

InChI |

InChI=1S/C8H16Br2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |

InChI Key |

JMGHUXXWSDDUAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dibromooctane

Direct Bromination Approaches

Direct bromination of alkanes is often a challenging route due to the lack of regioselectivity, typically leading to a mixture of constitutional isomers. The free-radical halogenation of octane (B31449), for instance, would be expected to yield a statistical mixture of monobrominated and polybrominated products, with bromination occurring at various positions along the carbon chain. Achieving selective bromination at the 1 and 4 positions of an octane chain through a direct approach is synthetically challenging and generally not a preferred method due to low yields and difficult purification processes.

Conversion from Octane Derivatives

A more controlled and widely practiced approach to the synthesis of 1,4-dibromooctane involves the conversion of pre-functionalized octane derivatives. The most common precursor for this transformation is 1,4-octanediol (B12102794). The hydroxyl groups of the diol can be substituted with bromine atoms using a variety of brominating agents.

Another potential, though less direct, route could involve the manipulation of cyclic precursors like cyclooctene (B146475). This might entail a sequence of reactions to open the ring and install the desired bromine atoms at the 1 and 4 positions, although this is a more complex pathway.

One documented synthesis of a related compound, coniine, lists this compound as a reactant, highlighting its utility as a chemical intermediate. askfilo.com

Exploration of Precursor Compounds and Reaction Conditions

The conversion of 1,4-octanediol to this compound is the most practical synthetic route. This transformation can be achieved using several standard brominating reagents. Common methods include the use of hydrogen bromide (HBr) in the presence of a strong acid like sulfuric acid, or reagents such as phosphorus tribromide (PBr₃).

For example, a general method for converting diols to dibromides involves reacting the diol with sodium bromide and sulfuric acid. sciencemadness.org This exothermic reaction generates HBr in situ, which then reacts with the hydroxyl groups. The reaction typically requires heating under reflux to drive the substitution to completion.

Alternatively, phosphorus tribromide offers a milder method for converting alcohols to alkyl bromides. The reaction of 1,4-octanediol with PBr₃ would proceed via a nucleophilic substitution mechanism.

The table below summarizes potential reaction conditions for the synthesis of this compound from 1,4-octanediol based on general procedures for similar conversions.

Table 1: Potential Reaction Conditions for the Synthesis of this compound from 1,4-Octanediol

| Reagent System | Solvent | Temperature | Reaction Time | Notes |

| NaBr / H₂SO₄ | Water | Reflux | Several hours | A strong acid catalyst is required, and the reaction is typically heated to ensure completion. sciencemadness.org |

| PBr₃ | Aprotic Solvent (e.g., Hexane) | ≤40°C | Varies | This method is often preferred for its milder conditions, which can help to minimize side reactions. |

| HBr (47%) | Toluene | 80-90°C | Several hours | This method has been used for the synthesis of 8-bromo-1-octanol (B1265630) from 1,8-octanediol (B150283) and could be adapted. patsnap.com |

Comparative Analysis of Synthetic Routes (e.g., in relation to 1,8-Dibromooctane (B1199895) synthesis from diols)

The synthesis of 1,8-dibromooctane from its corresponding diol, 1,8-octanediol, provides a useful point of comparison for the synthesis of this compound. The synthesis of 1,8-dibromooctane is well-documented and typically involves the reaction of 1,8-octanediol with reagents like phosphorus tribromide or hydrobromic acid. ontosight.ai

In contrast, the synthesis of 1,8-dibromooctane from 1,8-octanediol is less prone to intramolecular cyclization due to the large ring size that would be required. This generally allows for more straightforward and higher-yielding preparations of the 1,8-isomer.

Another route for the synthesis of 1,8-dibromooctane involves the hydrobromination of a cyclooctene vapor phase thermal crackate in the presence of a free-radical catalyst. google.com This method highlights an alternative industrial-scale process that is specific to the 1,8-isomer due to the nature of the starting material.

Table 2: Comparison of Synthetic Considerations for 1,4- and 1,8-Dibromooctane from Diols

| Feature | Synthesis of this compound | Synthesis of 1,8-Dibromooctane |

| Precursor | 1,4-Octanediol | 1,8-Octanediol |

| Potential Side Reactions | Intramolecular cyclization to form cyclic ethers. | Less prone to intramolecular cyclization. |

| Typical Reagents | HBr/H₂SO₄, PBr₃ | PBr₃, HBr ontosight.ai |

| Alternative Routes | Limited documented alternatives. | Hydrobromination of cyclooctene derivatives. google.com |

Methodological Advancements in Dibromoalkane Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of dibromoalkanes. These advancements often focus on the development of new catalysts and brominating agents.

For the synthesis of 1,2-dibromoalkanes, several modern methods have been reported. These include the use of a combination of DMSO and oxalyl bromide, which offers mild conditions and short reaction times. organic-chemistry.org Another approach utilizes Selectfluor as an oxidant with tetrabutylammonium (B224687) bromide as the halogen source for a metal-free dihomohalogenation of alkenes and alkynes. organic-chemistry.org

While these methods are specific to the synthesis of vicinal dibromides (1,2-dibromoalkanes), the underlying principles of developing milder and more selective reagents could potentially be adapted for the synthesis of non-vicinal dibromoalkanes like this compound. The exploration of organocatalytic methods, for instance, could lead to more controlled and efficient syntheses of a wide range of dibromoalkanes in the future. organic-chemistry.org

Chemical Reactivity and Organic Transformations of 1,4 Dibromooctane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides like 1,4-dibromooctane. The reaction pathway is heavily influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Mechanisms and Stereochemical Outcomes (e.g., SN1, SN2 pathways)

This compound can undergo nucleophilic substitution via two primary mechanisms: SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular).

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ksu.edu.sayoutube.com This pathway is favored for primary and less hindered secondary alkyl halides. masterorganicchemistry.com Consequently, the primary carbon (C1) of this compound is highly susceptible to SN2 attack. The secondary carbon (C4) can also react via an SN2 mechanism, although its rate may be slower due to greater steric hindrance compared to the primary site. chemicalnote.com A defining characteristic of the SN2 reaction is the stereochemical outcome: it proceeds with an inversion of configuration at the reaction center, as the nucleophile must attack from the side opposite the leaving group (backside attack). ksu.edu.sayoutube.comlibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.comchemicalnote.com

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. chemicalnote.comsaskoer.ca This pathway is favored for tertiary and secondary alkyl halides because they can form relatively stable carbocations. masterorganicchemistry.comchemicalnote.com In the case of this compound, the secondary carbon (C4) is the more likely site for an SN1 reaction, particularly in the presence of a weak nucleophile and a polar protic solvent (like water or alcohols), which can stabilize the intermediate carbocation. youtube.comamazonaws.com The first step, the formation of the secondary carbocation, is the slow, rate-determining step. chemicalnote.commasterorganicchemistry.com The subsequent attack by the nucleophile is fast. Because the carbocation intermediate is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion products, often resulting in racemization if the carbon center is chiral. saskoer.camasterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the alkyl halide. saskoer.camasterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Molecularity | Unimolecular masterorganicchemistry.com | Bimolecular ksu.edu.sa |

| Mechanism | Two steps, with a carbocation intermediate saskoer.caamazonaws.com | One concerted step, with a transition state ksu.edu.sayoutube.com |

| Substrate Preference | 3° > 2° > 1° > Methyl chemicalnote.com | Methyl > 1° > 2° > 3° chemicalnote.com |

| Nucleophile | Weak nucleophiles are effective aakash.ac.in | Strong nucleophiles are required aakash.ac.in |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Complete inversion of configuration libretexts.org |

| Solvent | Favored by polar protic solvents youtube.com | Favored by polar aprotic solvents aakash.ac.in |

Reactivity with Various Nucleophiles (e.g., cyanide, amines)

The reaction of this compound with different nucleophiles allows for the introduction of various functional groups.

Cyanide (CN⁻) : The cyanide ion is an effective nucleophile that participates in the Kolbe nitrile synthesis, where an alkyl halide is converted to an alkyl nitrile. wikipedia.org The reaction typically involves heating this compound with sodium or potassium cyanide in a polar solvent such as ethanol. chemguide.co.uklibretexts.org The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent can be particularly advantageous for reactions with more sterically hindered secondary halides. wikipedia.org Given that the cyanide ion is a potent nucleophile, the reaction is expected to proceed via an SN2 mechanism at both the primary and secondary carbons.

Amines (RNH₂) : Amines are nitrogen-based nucleophiles that react with alkyl halides to form substituted amines. tcichemicals.com The reaction of this compound with an amine would lead to the formation of a C-N bond. However, the initial product, a secondary amine, is itself nucleophilic and can react further with another molecule of this compound. The basicity and nucleophilicity of amines are sensitive to steric effects. masterorganicchemistry.com To favor monosubstitution, a large excess of the amine is often used.

Formation of Nitriles and other Functionalized Octane (B31449) Derivatives

The nucleophilic substitution reactions of this compound are valuable for synthesizing a variety of functionalized octane derivatives.

Nitriles : The reaction with potassium or sodium cyanide is a practical method for creating carbon-carbon bonds and extending the carbon chain. chemguide.co.uklibretexts.org Depending on the stoichiometry, the reaction of this compound can yield mono- or di-substituted products. For instance, reaction with one equivalent of KCN would primarily yield 5-bromononanenitrile . Using at least two equivalents of cyanide can lead to the formation of nonane-1,5-dinitrile . These nitrile derivatives are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines. tcichemicals.comlibretexts.org

Amines and Other Derivatives : The reaction with ammonia (B1221849) or primary amines can produce 4-bromooctyl-1-amine or octane-1,4-diamine derivatives, respectively. beilstein-journals.orgresearchgate.net Other strong nucleophiles can also be employed. For example, reaction with hydroxide (B78521) ions (⁻OH) would yield bromo-alcohols or octane-1,4-diol, while reaction with alkoxide ions (⁻OR) would produce the corresponding ethers. pressbooks.pub

Elimination Reactions

Elimination reactions, specifically dehydrobromination, are a common alternative pathway to substitution for alkyl halides, leading to the formation of alkenes. ucsb.edumgscience.ac.in These reactions are generally favored by the use of strong, sterically hindered bases and higher temperatures. mgscience.ac.inuci.edu

Pathways for Alkene Formation

Like substitution, elimination can occur through two main mechanistic pathways: E2 and E1. ucsb.edu

The E2 (Elimination Bimolecular) mechanism involves a single, concerted step where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. iitk.ac.in This reaction is favored by strong bases, such as hydroxide (⁻OH) or alkoxides (⁻OR). iitk.ac.in For the E2 mechanism to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation (oriented 180° apart). amazonaws.commgscience.ac.in

The E1 (Elimination Unimolecular) mechanism is a two-step process that competes directly with SN1 reactions, as they share the same initial rate-determining step: formation of a carbocation. amazonaws.com In the second step, a weak base (often the solvent) removes a β-proton to form the alkene. E1 reactions are favored by conditions that stabilize a carbocation, such as a secondary or tertiary substrate, polar protic solvents, and weak bases. amazonaws.comuci.edu

Regioselectivity and Stereoselectivity in Elimination Processes

When multiple alkene products are possible, the concepts of regioselectivity and stereoselectivity become critical.

Regioselectivity : The dehydrobromination of this compound can result in different constitutional isomers of bromo-octene.

Elimination at the C1-Br bond can only form 1-bromo-oct-1-ene .

Elimination at the C4-Br bond is more complex. Removal of a proton from C3 yields 1-bromo-oct-3-ene , while removal of a proton from C5 yields 1-bromo-oct-4-ene .

The predominant product is often predicted by Zaitsev's Rule , which states that the more substituted (and thus more thermodynamically stable) alkene will be the major product. iitk.ac.insaskoer.ca Therefore, in the elimination involving the C4-Br, the formation of 1-bromo-oct-3-ene and 1-bromo-oct-4-ene would likely be favored over the terminal alkene that might arise from further reactions. However, if a sterically bulky base, such as potassium t-butoxide (K⁺ ⁻OC(CH₃)₃), is used, the less substituted (Hofmann) product may be favored due to steric hindrance. saskoer.ca

Stereoselectivity : When an elimination reaction can form two or more stereoisomers, it is considered stereoselective if it produces one in a greater amount than the others. masterorganicchemistry.com E2 reactions are stereoselective and typically favor the formation of the more stable trans (E) alkene over the cis (Z) isomer, as the transition state leading to the trans product has lower steric strain. iitk.ac.insaskoer.ca The specific stereochemical outcome of an E2 reaction is determined by the required anti-periplanar arrangement of the C-H and C-Br bonds in the transition state. chemistrysteps.com If only one β-hydrogen is available for elimination, the reaction becomes stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product alkene. chemistrysteps.com E1 reactions are also stereoselective and tend to favor the more stable trans alkene product. masterorganicchemistry.com

Formation of Cyclic Compounds

Intramolecular Cyclization Reactions

Intramolecular cyclization involves the formation of a ring from a single molecular chain. In the context of this compound, this typically requires a preliminary reaction to introduce a nucleophilic group onto the octane chain, which can then displace one of the bromide ions. However, achieving efficient intramolecular cyclization with substrates derived from this compound can be challenging, often competing with intermolecular polymerization or side reactions.

The relative positioning of the two bromine atoms is critical. A direct intramolecular reaction where a nucleophile attached to the carbon at position 4 attacks the carbon at position 1 (or vice versa) would lead to the formation of a strained four-membered ring, a process that is generally not favored.

Research has shown that for related α,ω-dihaloalkanes, the propensity for intramolecular versus intermolecular reactions is highly dependent on the chain length and the specific reactants involved. For instance, in reactions of various α,ω-dibromoalkanes (including 1,4-dibromobutane (B41627) and 1,8-dibromooctane) with 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene, researchers observed the formation of products with pendant bromoalkyl groups rather than the expected cyclophane products from intramolecular ring closure. tudublin.iemaynoothuniversity.ie This indicates a preference for intermolecular reaction pathways under the studied conditions. While this specific study did not include this compound, it highlights a common challenge in using dihaloalkanes for intramolecular cyclization where intermolecular reactions can dominate.

For an intramolecular cyclization to be successful, conditions must be optimized to favor the formation of the cyclic product, often by using high-dilution techniques to minimize intermolecular interactions. The principles of ring closure, such as Baldwin's Rules, provide a theoretical framework for predicting the favorability of different cyclization pathways based on the size of the ring being formed and the geometry of the transition state. libretexts.org

Ring-Closing Reactions to Access Cyclic Ethers, Amines, or Other Heterocycles

A more common and synthetically useful application of this compound is in ring-closing reactions where it serves as a four-carbon electrophilic building block that reacts with an external dinucleophile. In these reactions, the two bromine atoms are displaced in a sequential or concerted manner by two nucleophilic centers from another reagent, resulting in the formation of a heterocyclic ring. The resulting ring incorporates the C1-C2-C3-C4 fragment of the octane chain.

Formation of Cyclic Ethers

The Williamson ether synthesis can be adapted to form cyclic ethers. By reacting this compound with a diol, it is possible to construct cyclic diethers. For example, reaction with a 1,2-diol like ethylene (B1197577) glycol in the presence of a strong base (to deprotonate the hydroxyl groups) would be expected to yield a substituted 1,4-dioxane. The base generates the more nucleophilic alkoxide ions, which then displace the bromide ions in a double SN2 reaction to close the ring. The general synthesis of five-membered cyclic ethers (tetrahydrofurans) from 1,4-diols is a well-established process, often using reagents other than dibromoalkanes, but the underlying principle of cyclization is similar. nih.govunive.it

| Dinucleophile | Reagent | Expected Heterocyclic Product | Reaction Type |

|---|---|---|---|

| 1,2-Diol | Ethylene glycol | 6-Membered Ring (Substituted 1,4-Dioxane) | Williamson Ether Synthesis |

| 1,3-Diol | 1,3-Propanediol | 7-Membered Ring (Substituted 1,5-Dioxepane) | Williamson Ether Synthesis |

Formation of Cyclic Amines

Similarly, this compound can be used to synthesize nitrogen-containing heterocycles by reaction with ammonia, primary amines, or diamines. organic-chemistry.org Reaction with a primary amine (R-NH₂) can lead to the formation of an N-substituted seven-membered ring, an azepane derivative, although this requires careful control to favor the double alkylation on the same nitrogen atom over intermolecular polymerization.

A more controlled method involves using a dinucleophile such as ethylenediamine (B42938) or hydrazine. The reaction of this compound with ethylenediamine would produce a substituted piperazine, a six-membered ring containing two nitrogen atoms. This type of one-pot cyclocondensation from alkyl dihalides and primary amines is an efficient method for creating nitrogen-containing heterocycles. organic-chemistry.org

| Dinucleophile | Reagent | Expected Heterocyclic Product | Reaction Type |

|---|---|---|---|

| Primary Amine | Methylamine | 7-Membered Ring (N-Methyl-azepane derivative) | Double N-Alkylation |

| Diamine | Ethylenediamine | 6-Membered Ring (Substituted Piperazine) | Cyclocondensation |

| Hydrazine | Hydrazine | 6-Membered Ring (Substituted 1,2-Diazine) | Cyclocondensation |

Formation of Other Heterocycles

The versatility of this compound as a dielectrophile extends to the synthesis of heterocycles containing other heteroatoms, such as sulfur or phosphorus. Reaction with sodium sulfide (B99878) would be expected to yield a five-membered sulfur-containing ring, a substituted thiolane, via intramolecular cyclization of an intermediate, or more likely a seven-membered thiepane (B16028) if the reaction proceeds via double substitution. Reaction with a dithiol, such as 1,2-ethanedithiol, under basic conditions would lead to the formation of a substituted 1,4-dithiane.

Furthermore, α,ω-dihaloalkanes are used as linkers in the synthesis of complex macrocycles and polycyclic systems. For example, 1,8-dibromooctane (B1199895) has been used to tether molecules for the synthesis of carboracycles and complex benzotriazines. nih.gov While specific examples for this compound are less common, the chemical principles demonstrate its potential utility in constructing larger, more complex heterocyclic frameworks.

1,4 Dibromooctane As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Organic Molecules

The presence of two bromine atoms on the octane (B31449) backbone makes 1,4-dibromooctane an ideal starting material for introducing an eight-carbon tether into various molecular frameworks. This can be achieved through nucleophilic substitution reactions, where the bromine atoms act as leaving groups.

This compound serves as a precursor for the synthesis of unique octane-based scaffolds. By reacting with various nucleophiles, a wide array of functional groups can be introduced onto the octane chain. For instance, the double alkylation of nucleophiles can lead to the formation of cyclic structures or oligomeric chains.

One area of application is in the synthesis of crown ethers and their analogues. While specific examples utilizing this compound are not extensively documented, the general methodology for synthesizing benz-1,4-dioxane crown ethers involves the reaction of a catechol with a dihaloalkane. rsc.org By analogy, this compound could be reacted with catechols or other diols to produce novel crown ethers with an octyl segment incorporated into the macrocycle. This approach allows for the tuning of the crown ether's cavity size and lipophilicity, which are crucial for its ion-binding properties.

Furthermore, this compound can be employed in the synthesis of heterocyclic compounds. The reaction with primary amines or diamines can lead to the formation of nitrogen-containing heterocycles, such as substituted piperidines or diazacycloalkanes. The reaction of this compound with a primary amine would likely proceed via a double SN2 reaction to yield an N-alkylated cyclic amine. ucalgary.ca The specific ring size would depend on the reaction conditions and the nature of the amine.

The synthesis of paraffin-like oligomers has been demonstrated using the isomeric 1,8-dibromooctane (B1199895) through the double alkylation of N-vinylpyrrolidone (N-VP). beilstein-journals.orgresearchgate.net This suggests a similar potential for this compound to act as a monomer or chain extender in polymerization reactions, leading to novel octane-based polymers and materials with unique properties.

The bifunctional nature of this compound makes it a valuable component in multistep organic syntheses, where a sequence of reactions is employed to build complex molecules. libretexts.orglumenlearning.comyoutube.com The two bromine atoms can be replaced in a stepwise manner, allowing for the introduction of different functionalities at each position.

For example, a Grignard reagent could be formed at one of the bromine atoms, which could then participate in a carbon-carbon bond-forming reaction. The remaining bromine atom could then be transformed into another functional group, such as an alcohol, an amine, or a nitrile. This stepwise approach provides a high degree of control over the final molecular structure.

The synthesis of natural product analogues is another area where this compound could be applied. For instance, in the synthesis of betulin (B1666924) derivatives, 1,4-dibromobutane (B41627) and 1,8-dibromooctane have been used as linkers to attach triphenylphosphonium moieties. researchgate.net This indicates the feasibility of using this compound to create novel bioactive compounds by linking different molecular fragments.

Role in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn While specific examples involving this compound are not prevalent in the literature, its structure suggests its potential as a substrate in various cross-coupling protocols.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used in organic synthesis. organic-chemistry.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. This compound, with its two bromine atoms, could potentially undergo double cross-coupling reactions to form disubstituted octane derivatives.

For instance, a double Suzuki coupling with arylboronic acids would yield 1,4-diaryloctanes. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial for achieving high yields and selectivity. The differing reactivity of the primary and secondary bromides could potentially allow for selective mono- or di-arylation. Research on palladium-catalyzed carbene coupling reactions has shown the versatility of palladium catalysts in forming diverse products from various halides. organic-chemistry.org

A dearomative 1,4-difunctionalization of naphthalenes using palladium catalysis has been reported, highlighting the ability of palladium to mediate complex transformations. rsc.org While a different type of 1,4-difunctionalization, it underscores the potential for developing novel palladium-catalyzed reactions using substrates like this compound.

Beyond palladium, other transition metals such as nickel, copper, and iron are also effective catalysts for cross-coupling reactions. sioc-journal.cnrsc.org The development of new catalytic systems with improved reactivity, selectivity, and substrate scope is an active area of research. This compound could serve as a test substrate for evaluating the efficacy of new metal-catalyzed coupling methodologies.

For example, iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable alternative to palladium-catalyzed reactions. Investigating the reaction of this compound with various organometallic reagents in the presence of an iron catalyst could lead to the development of new and efficient methods for the synthesis of 1,4-disubstituted octanes. The unique electronic and steric properties of the this compound substrate could lead to interesting and unexpected reactivity patterns with different metal catalysts.

Intermediate in Complex Molecule Construction (e.g., similar to 1,8-Dibromooctane in carboracycle synthesis)

Long-chain dihaloalkanes are valuable for constructing large, complex molecules such as macrocycles and cages. The eight-carbon chain of this compound provides a flexible yet defined linker for connecting different molecular components.

An illustrative example of the utility of long-chain dibromoalkanes is the synthesis of carboracycles using 1,8-dibromooctane. In this work, 1,8-dibromooctane was used to tether two carborane units together, forming a dimeric structure that could be further elaborated into larger carboracycles. This demonstrates the principle of using a long-chain dihalide to control the distance and orientation of reactive groups in the construction of complex three-dimensional structures.

By analogy, this compound could be employed in a similar fashion to construct novel macrocycles and other complex architectures. The 1,4-substitution pattern would lead to different geometries and ring sizes compared to the use of 1,8-dibromooctane, offering access to a new range of complex molecules. The synthesis of such molecules is of interest for applications in host-guest chemistry, molecular recognition, and materials science.

Polymerization and Oligomerization Studies Involving 1,4 Dibromooctane

Monomer for Polymer Synthesis

As a bifunctional monomer, 1,4-dibromooctane could theoretically participate in polycondensation or polyaddition reactions to form the main chain of a polymer.

The non-symmetrical nature of this compound, with one primary and one secondary bromide, makes it a candidate for creating polymers with specific, repeating structural defects or branches. In a hypothetical polycondensation with a difunctional nucleophile, the differential reactivity of the two C-Br bonds could be exploited. For instance, under controlled conditions, the more reactive primary bromide might react preferentially, leaving the secondary bromide available for subsequent, different chemical transformations. This could lead to the formation of linear polymers with pendant bromohexyl groups, which could then be used for grafting other polymer chains, resulting in a comb-like architecture. However, no specific studies demonstrating this for this compound have been found.

This compound could be employed as a comonomer in various copolymerization reactions. For instance, in a step-growth polymerization with a diamine or a diol, it could be incorporated into a polyester (B1180765) or polyamide chain. The octane (B31449) segment would impart flexibility to the polymer backbone.

A study on the copolymerization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a series of dibromoalkanes to form quaternary ammonium (B1175870) polymers included 1,4-dibromobutane (B41627) and 1,8-dibromooctane (B1199895). researchgate.net While this compound was not specifically used, the study demonstrates a viable copolymerization strategy for dibromoalkanes. The resulting polymers from this type of reaction with this compound would be expected to have a branched structure due to the 1,4-substitution pattern, influencing the polymer's charge density and spatial arrangement.

Oligomerization Pathways

Oligomers are of interest for their well-defined structures and as intermediates for more complex materials. This compound could be used to synthesize specific oligomeric structures.

The controlled reaction of this compound with a stoichiometric amount of a dinucleophile could lead to the formation of well-defined linear or cyclic oligomers. For example, reacting two equivalents of a large dinucleophile with one equivalent of this compound could favor the formation of a linear trimer. The differential reactivity of the primary and secondary bromides could also be a tool for controlling the oligomerization process. Despite this potential, specific research on the controlled synthesis of oligomers from this compound is not available.

The structure of this compound inherently lends itself to the formation of branched structures. In reactions where both bromine atoms react to link different molecules, the octane chain would act as a branching point. For instance, in the alkylation of a suitable substrate, the first substitution at the primary carbon would yield a linear chain with a pendant secondary bromide, which could then react to form a branch. Conversely, if conditions could be found to selectively react only the primary bromides of multiple this compound molecules with a linking agent, linear oligomers with pendant bromohexyl groups could be formed. There is, however, a lack of specific studies exploring these pathways for this compound.

Crosslinking Agent in Polymer Networks

Due to its two reactive sites, this compound can theoretically be used as a crosslinking agent to form polymer networks from pre-existing linear polymer chains containing suitable reactive functional groups. The octane chain would form a flexible crosslink between polymer chains, influencing the mechanical properties and swelling behavior of the resulting network.

Research on other dibromoalkanes supports this potential application. For example, 1,8-dibromooctane has been used to create swellable polymer networks by reacting with N-vinylpyrrolidone oligomers. researchgate.netscielo.org.mxjonuns.comfrontiersin.org The length and flexibility of the crosslinker are known to affect the properties of the final material. In the case of this compound, the branched nature of the crosslink it would form is expected to introduce a different topology to the network compared to a linear crosslinker like 1,8-dibromooctane, potentially leading to materials with different elasticity and thermal properties. However, there are no specific research findings available that detail the use of this compound as a crosslinking agent.

Synthesis of Swellable Polymer Disks and Related Networks

Currently, there is no readily available scientific literature detailing the synthesis of swellable polymer disks or related networks utilizing this compound as a cross-linking or monomeric agent. Research in this area has been directed towards other long-chain dibromoalkanes. For instance, studies have successfully demonstrated the synthesis of swellable polymer disks through the double alkylation of N-vinylpyrrolidone (N-VP) with 1,8-dibromooctane, which yields paraffin-like oligomeric chains with polymerizable vinyl moieties. beilstein-journals.orgresearchgate.net These oligomers are then radically cross-linked with N-VP to form the swellable polymer disks. beilstein-journals.orgresearchgate.net However, analogous studies employing this compound have not been reported in the reviewed literature.

Investigation of Network Properties and Applications

Given the absence of synthesized swellable polymer disks or related networks from this compound, there is consequently no research available on the specific properties and applications of such networks. The investigation of network properties, such as swelling behavior, mechanical strength, and thermal stability, is contingent on the successful synthesis of the polymer networks themselves.

For the networks synthesized using 1,8-dibromooctane, properties such as water uptake have been quantified. It was observed that the water uptake of the resulting polymer disks is dependent on the concentration of the 1,8-dibromooctane-derived cross-linker, with higher concentrations leading to lower water uptake. researchgate.net Further modifications of these networks, such as through thiol-ene click reactions, have been explored to introduce functional groups and investigate potential applications like dye attachment. beilstein-journals.orgresearchgate.net Without corresponding synthesis data for this compound-based networks, a comparative analysis or a discussion of their unique properties and potential applications remains purely speculative.

While other polymerization studies have utilized various dibromoalkanes for different applications, such as the synthesis of polycation materials for gene delivery or in the preparation of conjugated polymers, specific data on the use of this compound in creating swellable networks is not present in the current body of scientific publications. researchgate.netdtic.mil Therefore, a detailed discussion on the network properties and applications as outlined is not feasible based on existing research.

Advanced Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating 1,4-Dibromooctane from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities. The purity of commercial 1,8-dibromooctane (B1199895) is often specified to be ≥97.0% as determined by GC. tcichemicals.comvwr.com A similar level of purity assessment is achievable for this compound. The choice of the GC column is critical; non-polar columns (e.g., with a dimethylpolysiloxane stationary phase) or mid-polar columns are typically used for separating halogenated hydrocarbons based on their boiling points and polarity. nih.govnist.gov The retention time of this compound would be distinct from its isomers and other related compounds under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound, particularly for samples that might be thermally sensitive or when preparative scale separation is needed. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such non-polar compounds. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comrsc.org The compound is separated based on its hydrophobicity. The retention time of this compound would be influenced by the exact mobile phase composition, flow rate, and column temperature. nih.gov A UV detector can be used if the compound has a chromophore, although for simple alkyl halides, a refractive index (RI) or evaporative light scattering detector (ELSD) may be more appropriate.

X-ray Diffraction Studies for Solid-State Structure Determination (for relevant derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While this compound is a liquid at room temperature, this technique is highly relevant for the characterization of its solid derivatives or for studies conducted at low temperatures where it may crystallize.

Theoretical and Computational Chemistry Investigations of 1,4 Dibromooctane

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometries, and energies. dtic.mil

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems, including molecules like 1,4-dibromooctane. wikipedia.org The core principle of DFT is that the ground-state properties of a system are a unique functional of the electron density. wikipedia.orgcond-mat.de This approach is computationally more feasible than traditional wavefunction-based methods, especially for larger systems, as it relies on the electron density, which is a function of only three spatial coordinates. mpg.de

DFT calculations are widely used to determine various ground-state properties:

Optimized Geometries: Finding the minimum energy conformation of the molecule.

Energies: Calculating the total electronic energy of the molecule.

Electron Density Distribution: Visualizing how electrons are distributed throughout the molecule, which is crucial for understanding reactivity.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. mpg.depku.edu.cn Common functionals are categorized into different levels of approximation, such as Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals. pku.edu.cn For a molecule like this compound, GGA or hybrid functionals are generally required for accurate predictions of its properties.

Table 1: Representative Data from DFT Calculations on Halogenated Alkanes This table is illustrative and provides typical data that would be obtained from DFT calculations. Actual values for this compound would require specific computations.

| Property | Calculated Value | Method/Basis Set |

| Total Electronic Energy | [Value] Hartree | B3LYP/6-31G(d) |

| Dipole Moment | [Value] Debye | B3LYP/6-31G(d) |

| C-Br Bond Length | [Value] Å | B3LYP/6-31G(d) |

| C-C-C Bond Angle | [Value] Degrees | B3LYP/6-31G(d) |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. montana.edu These methods aim to solve the electronic Schrödinger equation and can provide highly accurate predictions, though often at a greater computational cost than DFT. dtic.mil

For a molecule like this compound, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory could be employed for precise calculations of properties like conformational energies and reaction barriers. dtic.milorientjchem.org While computationally intensive, these methods are valuable for benchmarking the results of more approximate methods like DFT. dtic.mil For instance, a study on 1,4-dichlorobutane (B89584) utilized both MP2 and DFT methods to investigate its conformational landscape, highlighting that different methods can sometimes yield substantially different results. nih.gov

Recent advancements in ab initio calculations have made it possible to study not just isolated molecules but also their properties in condensed phases, which is crucial for understanding the behavior of this compound in real-world applications. uc.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By integrating Newton's laws of motion, MD simulations can provide a detailed view of conformational changes, intermolecular interactions, and other dynamic processes.

The octane (B31449) chain in this compound allows for significant conformational flexibility due to rotation around its single bonds. mun.ca Understanding the preferred conformations is important as it influences the molecule's physical properties and reactivity. mun.ca

MD simulations can be used to explore the potential energy surface of this compound and identify its low-energy conformers. mun.ca Techniques like replica-exchange molecular dynamics can enhance the sampling of conformational space to ensure a thorough exploration. mun.ca The results of such simulations can reveal the relative populations of different conformers at a given temperature and in different environments (e.g., gas phase vs. solvent). For example, MD simulations on other flexible molecules have shown how different conformers are stabilized by interactions with the surrounding medium. mun.cabiorxiv.org

Table 2: Hypothetical Conformational Energy Profile of this compound from MD Simulations This table presents a conceptual output from a conformational analysis, illustrating the types of data generated.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Reference) |

| Gauche (+) | ~60° | [Value] |

| Gauche (-) | ~-60° | [Value] |

The bromine atoms in this compound can participate in various intermolecular interactions, including halogen bonding (Br···Br or Br···X, where X is a halogen bond acceptor). researchgate.net These interactions can lead to the formation of ordered structures through self-assembly. nih.govresearchgate.net

MD simulations are a powerful tool for predicting and understanding how molecules like this compound might self-assemble. By simulating a system with multiple molecules, it is possible to observe the formation of aggregates and ordered structures. acs.org These simulations can provide insights into the driving forces behind self-assembly, such as the relative contributions of van der Waals forces, dipole-dipole interactions, and halogen bonds. researchgate.netnih.gov For example, studies on similar brominated compounds have shown that weak intermolecular interactions can facilitate the formation of highly ordered lamellar structures. nih.gov

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction and identify the most likely pathway. numberanalytics.comoregonstate.edu

For this compound, computational methods can be applied to study various reactions, such as nucleophilic substitutions or cyclization reactions. For instance, in a nucleophilic substitution reaction, DFT calculations can be used to model the transition state and determine the activation energy, providing insights into the reaction kinetics. orientjchem.org These calculations can also help to understand the stereochemical outcome of a reaction. chemrxiv.org

In the context of cyclization reactions, computational studies can predict the feasibility of forming cyclic products and identify the transition state structures involved. orientjchem.org This is particularly relevant for dihaloalkanes, which can undergo intramolecular reactions. The influence of solvent on the reaction mechanism can also be investigated using continuum solvent models in conjunction with electronic structure calculations. orientjchem.org

Transition State Characterization and Activation Energy Calculations

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its characterization is fundamental to understanding the kinetics of a reaction. For a reaction involving this compound, such as an intramolecular S(_N)2 cyclization to form a five-membered ring, computational methods like Density Functional Theory (DFT) are invaluable. umw.edu

In such a reaction, one of the bromine atoms acts as a leaving group while the other carbon-bromine bond facilitates the formation of a nucleophilic center, leading to ring closure. The transition state for this process would involve the partial formation of a new carbon-carbon bond and the partial breaking of a carbon-bromine bond. researchgate.net Computational software can locate this transition state geometry and perform frequency calculations. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. oregonstate.edu

A hypothetical computational study on the intramolecular cyclization of this compound could yield data similar to that observed for other dibromoalkanes. The following table illustrates the type of data that could be generated from such a study, drawing parallels from computational analyses of related compounds.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Feature |

| Intramolecular cyclization of 1,4-dibromobutane (B41627) | DFT (B3LYP/6-31G) | 25.8 | Asymmetric C-C bond formation and C-Br bond cleavage |

| Intramolecular cyclization of 1,5-dibromopentane | DFT (B3LYP/6-31G) | 22.5 | Formation of a six-membered ring transition state |

| Hypothetical Intramolecular cyclization of this compound | DFT (B3LYP/6-31G*) | Estimated ~24-27 | Elongated C-Br bond, forming a five-membered ring |

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in homologous series.

Stereochemical Outcomes Prediction

Computational chemistry is also a powerful tool for predicting the stereochemical outcome of reactions. researchgate.net When a reaction can lead to multiple stereoisomers, theoretical calculations can help determine which isomer is likely to be the major product by comparing the energies of the different transition states leading to each isomer. The pathway with the lower activation energy will be kinetically favored.

In the case of reactions involving this compound, which possesses chiral centers, the stereochemistry of the products is of significant interest. For an S(_N)2 reaction, the mechanism typically proceeds with an inversion of configuration at the electrophilic carbon center. researchgate.net This is often referred to as a Walden inversion. libretexts.org If this compound undergoes an intramolecular S(_N)2 reaction, the stereochemistry of the resulting cyclic product will be determined by the stereochemistry of the starting material and the geometry of the transition state.

For example, if we consider a specific enantiomer of this compound, computational modeling can predict the stereochemistry of the resulting substituted cyclopentane (B165970) derivative. The calculations would involve optimizing the geometries of the transition states for the formation of all possible stereoisomeric products and comparing their relative energies.

The following table outlines a hypothetical scenario for the predicted stereochemical outcome of an intramolecular reaction of a chiral this compound isomer.

| Starting Material Stereoisomer | Reaction Pathway | Transition State Energy (Relative, kcal/mol) | Predicted Major Product Stereoisomer |

| (R)-1,4-dibromooctane | Attack leading to (S)-product | 0.0 | (S)-1-bromo-1-methyl-2-propylcyclopentane |

| (R)-1,4-dibromooctane | Attack leading to (R)-product | +3.5 | (R)-1-bromo-1-methyl-2-propylcyclopentane |

| (S)-1,4-dibromooctane | Attack leading to (R)-product | 0.0 | (R)-1-bromo-1-methyl-2-propylcyclopentane |

| (S)-1,4-dibromooctane | Attack leading to (S)-product | +3.5 | (S)-1-bromo-1-methyl-2-propylcyclopentane |

Note: The energy values and product names are hypothetical and serve to illustrate the predictive power of computational chemistry in determining stereochemical outcomes based on the principle of lower energy transition states leading to the major product.

Furthermore, computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts. mdpi.com By comparing the calculated spectra for different possible stereoisomers with experimental NMR data, it is possible to confirm the stereostructure of the reaction products.

Supramolecular Chemistry and Host Guest Interactions of 1,4 Dibromooctane Derivatives

Formation of Inclusion Complexes

The ability of 1,4-dibromooctane to act as a guest molecule is evident in its interactions with various macrocyclic hosts. These interactions are primarily driven by a combination of forces including hydrophobic effects, van der Waals forces, and specific non-covalent interactions involving the bromine atoms.

Pillararenes, with their unique pillar-shaped architecture and electron-rich cavities, have been shown to be effective hosts for various guest molecules, including halogenated alkanes. While direct studies on this compound are limited, research on analogous α,ω-dibromoalkanes, such as 1,4-dibromobutane (B41627), provides significant insights. These studies have demonstrated that dibromoalkanes can be selectively encapsulated within the cavities of functionalized pillar e-bookshelf.dearenes, forming stable 1:1 crystalline inclusion complexes. The encapsulation is stabilized by a network of weak interactions, including C-H···π and C-H···O interactions between the guest and the host's cavity.

Cyclophanes, another important class of macrocyclic hosts, are also known to form inclusion complexes with a variety of guest molecules. Their rigid, pre-organized cavities, formed by aromatic rings and aliphatic bridges, make them suitable for recognizing and binding guests of appropriate size and shape. While specific examples of cyclophane complexes with this compound are not extensively documented, the general principles of host-guest chemistry suggest that such complexation is feasible. The binding would likely be driven by hydrophobic interactions and C-H···π interactions between the octane (B31449) chain and the aromatic walls of the cyclophane.

The stability of host-guest complexes is quantified by thermodynamic parameters such as the association constant (K_a), and the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation. For the inclusion of alkyl halides in macrocyclic hosts like cyclodextrins, calorimetric studies have been employed to determine these values. The formation of these inclusion complexes is often an enthalpically driven process, with favorable van der Waals interactions and the release of "high-energy" water molecules from the host's cavity contributing to a negative ΔH. The entropy change can be positive or negative, depending on the balance between the increased conformational freedom of released water molecules and the loss of conformational freedom of the host and guest upon complexation.

The kinetics of guest binding and release are crucial for understanding the dynamic nature of these supramolecular systems. Studies on pillararene-guest complexes have revealed that the exchange kinetics can vary significantly depending on the nature of the guest and the host. For some systems, guest exchange is rapid, occurring on the NMR timescale, indicating a dynamic equilibrium between the complexed and uncomplexed states. In other cases, the threading and dethreading processes can be significantly slower, suggesting a more stable and less dynamic complex. The kinetic mechanisms can be complex, sometimes involving the formation of an initial exclusion complex before the final inclusion complex is formed.

Table 1: Illustrative Thermodynamic Data for Host-Guest Complexation of Related Systems

| Host | Guest | K_a (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| β-Cyclodextrin | Berberine | 137 | -12.2 | -33.7 | -21.5 |

| Pillar e-bookshelf.dearene derivative | Dinitro-compound | - | - | - | - |

Self-Assembly into Ordered Structures

Beyond simple host-guest complexation, this compound can participate in the formation of larger, more complex supramolecular structures through self-assembly processes. These processes are driven by the same non-covalent interactions that govern inclusion complex formation, but on a larger scale.

Research on the co-crystallization of bromo-functionalized pillar e-bookshelf.dearenes with 1-bromooctane (B94149) has demonstrated the formation of one-dimensional linear supramolecular polymers. In these structures, the guest molecule is encapsulated within the host's cavity, and the resulting inclusion complexes then self-assemble in a head-to-tail fashion. This assembly is driven by intermolecular halogen bonds (Br···H and Br···Br interactions) between adjacent complexes. It is highly probable that this compound, with its two bromine atoms, could act as a linker between macrocyclic hosts, leading to the formation of linear supramolecular polymers.

The formation of two-dimensional (2D) supramolecular networks is a more complex process that requires specific directional interactions. While direct evidence for 2D polymer formation with this compound is scarce, the principles of crystal engineering suggest that it is possible. By carefully selecting the host and controlling the crystallization conditions, the directional nature of halogen bonding and other non-covalent interactions could be exploited to guide the assembly of inclusion complexes into 2D sheets.

The stability and structure of the supramolecular assemblies of this compound are dictated by a subtle balance of various non-covalent interactions. X-ray diffraction studies of related systems have provided detailed insights into the nature of these interactions.

C-H···π Interactions: These are crucial for the initial encapsulation of the alkyl chain within the aromatic cavities of hosts like pillararenes and cyclophanes. The hydrogen atoms of the octane chain interact favorably with the electron-rich π-systems of the host.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions in the crystalline state, providing a detailed picture of the forces driving the self-assembly process.

Table 2: Key Non-Covalent Interactions in the Supramolecular Chemistry of Dibromoalkanes

| Interaction Type | Description | Role in Supramolecular Assembly |

| C-H···π | Interaction between a C-H bond and a π-system | Primary driving force for guest encapsulation in aromatic macrocycles. |

| C-H···O | Hydrogen bond between a C-H bond and an oxygen atom | Contributes to the stability of the inclusion complex, particularly with oxygen-rich hosts. |

| C-H···Br | Hydrogen bond between a C-H bond and a bromine atom | Directs the packing of molecules in the solid state and contributes to the formation of supramolecular polymers. |

| Br···Br | Halogen-halogen interaction | Can influence the packing arrangement and lead to the formation of extended networks. |

Influence of Dibromooctane Isomerism on Supramolecular Architectures

The positional isomerism of the bromine atoms on the octane chain is expected to have a profound impact on the resulting supramolecular architectures. The difference in the spatial arrangement of the bromine atoms in this compound compared to other isomers, such as 1,8-dibromooctane (B1199895), will influence both the thermodynamics of host-guest binding and the geometry of self-assembled structures.

For instance, the shorter distance between the bromine atoms in this compound may favor the formation of cyclic or folded conformations within a host cavity, or it could lead to the formation of different types of supramolecular polymers compared to the more linear 1,8-isomer. Recent studies on vapochromic systems have shown that macrocyclic hosts like pillar e-bookshelf.dearenes can exhibit high selectivity in recognizing positional isomers of bromoalkanes. nih.gov This selectivity arises from subtle differences in the host-guest interactions, which are amplified in the solid state, leading to distinct optical responses. nih.gov This demonstrates that even small changes in the guest's structure can have a significant impact on the properties of the resulting supramolecular system.

Further research into the comparative supramolecular chemistry of different dibromooctane isomers would provide valuable insights into the principles of molecular recognition and the design of functional supramolecular materials.

Emerging Research Directions and Future Perspectives

Integration into Responsive Materials

The development of "smart" materials that respond to external stimuli is a major focus of modern materials science. While direct studies incorporating 1,4-dibromooctane are limited, the use of its isomer, 1,8-dibromooctane (B1199895), provides a clear blueprint for its potential.

Researchers have successfully used α,ω-dihaloalkanes like 1,8-dibromooctane as cross-linking agents or building blocks to create advanced polymers. For instance, 1,8-dibromooctane has been used in the double alkylation of N-vinylpyrrolidone (N-VP) to produce paraffin-like oligomers. beilstein-journals.orgresearchgate.net These oligomers, containing reactive vinyl groups, can be copolymerized to form swellable polymer networks that respond to the presence of solvents like water. beilstein-journals.orgresearchgate.net By analogy, this compound could be used to create similar cross-linked networks, with the different substitution pattern potentially influencing the polymer's architecture and swelling behavior.

Furthermore, 1,8-dibromooctane is a key reagent in synthesizing thermo-responsive poly(ionic liquid)-based nanogels and viologen-based covalent organic polymers (COPs). sci-hub.seresearchgate.net These materials exhibit redox-responsive or thermo-responsive behaviors, making them suitable for applications like drug delivery or as molecular switches. sci-hub.seresearchgate.net The integration of this compound into such polymer backbones could yield new responsive materials with unique properties, driven by the specific geometry of the 1,4-disubstituted octane (B31449) chain.

Application in Functional Devices (e.g., as a solvent additive in polymer solar cells, by analogy to 1,8-dibromooctane)

The role of specialized chemical additives is crucial for optimizing the performance of functional electronic devices. By analogy to its 1,8-isomer, this compound is a promising candidate for use in this area, particularly in photovoltaics.

Beyond solar cells, dibromoalkanes are instrumental in creating other functional materials and devices.

Anion Conducting Membranes: Functionalized polymers synthesized using 1,8-dibromooctane have been explored for creating non-fluorinated anion conducting membranes, which are vital components for energy-related devices. amazonaws.com

Molecular Electronics: Ruthenium complexes linked with 1,8-dibromooctane have been immobilized on gold surfaces. acs.org These self-assembled monolayers are being studied for their proton-coupled electron-transfer reactions, which could be applied in molecular-sized pH sensors or other electronic components. acs.org

Polymer Ordering: Shorter-chain analogues like 1,4-dibromobutane (B41627) can induce long-range 3D molecular ordering in polymer chains, a property essential for creating materials with specific electronic or photonic properties. sigmaaldrich.com

The potential for this compound in these areas is significant, offering a new molecular tool for chemists and materials scientists to design next-generation functional devices.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly important in chemical manufacturing. While specific green synthesis routes for this compound are not widely published, general strategies for synthesizing dihaloalkanes can be adapted.

Traditional methods often rely on reagents like phosphorus tribromide (PBr3) or concentrated hydrobromic acid reacting with the corresponding diol, which present environmental and handling challenges. ontosight.ai More modern, greener approaches are being explored:

Catalyst-Free Reactions: The development of multi-component reactions that proceed under aqueous and catalyst-free conditions represents a significant green advancement. e-journals.in Applying this philosophy to the synthesis of this compound could involve novel, atom-economical pathways.

Alternative Feedstocks: A patented process for producing 1,8-dibromooctane utilizes cyclooctene (B146475) as a starting material, involving hydrobromination under free-radical catalysis. google.com Exploring similar ring-opening and functionalization reactions of cyclic precursors could provide a greener route to 1,4-isomers as well.

Efficient Methodologies: The use of microwave irradiation, ultrasonication, or solvent-free reaction conditions are established green techniques that can reduce reaction times, lower energy consumption, and minimize solvent waste. researchgate.net These methods have been successfully applied to the synthesis of various heterocyclic compounds and could likely be adapted for the synthesis of this compound. researchgate.net

In its applications, using this compound in aqueous-based systems or in reactions that maximize atom economy would further align its use with green chemistry principles.

Exploring Novel Reactivity Patterns and Catalytic Transformations

As a bifunctional electrophile, this compound's fundamental reactivity involves undergoing two successive nucleophilic substitution reactions. This makes it an ideal building block for creating larger, more complex molecules. While this is its primary role, exploring its reactivity in novel contexts could unlock new synthetic possibilities.

Established Reactivity:

Polymer and Macrocycle Synthesis: Like other α,ω-dihaloalkanes, it can be used to link monomeric units into polymers or to form macrocyclic structures. sci-hub.seresearchgate.netmaynoothuniversity.ie

Complex Molecule Synthesis: 1,8-Dibromooctane has been used as a linker in the synthesis of complex betulinic acid derivatives developed as potential HIV maturation inhibitors. nih.gov This demonstrates the utility of such linkers in medicinal chemistry to probe structure-activity relationships.

Novel Reactivity:

Specific Oligomerization: The reaction of 1,8-dibromooctane with N-vinylpyrrolidone anions to form well-defined oligomers is a specialized transformation that goes beyond simple polymerization. beilstein-journals.orgresearchgate.net Investigating the reaction of this compound under similar conditions could yield new oligomeric structures with different properties.

Catalytic Transformations: Future research could focus on metal-catalyzed cross-coupling reactions where the bromine atoms of this compound are sequentially and selectively replaced, allowing for the construction of unsymmetrical molecules. This would represent a significant increase in synthetic control compared to simple nucleophilic substitution.

Retrosynthetic Strategies: In retrosynthesis, a 1,4-dicarbonyl substitution pattern can be traced back to synthons that may involve α-halo ketones. youtube.com By analogy, the 1,4-dibromo pattern in non-carbonyl systems suggests unique retrosynthetic disconnections and the potential to use this compound as a specialized reagent to achieve specific substitution patterns in a target molecule.

By exploring beyond its basic role as a simple linker, chemists can uncover new catalytic cycles and reactivity patterns for this compound, expanding its utility in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 70690-24-3 | lookchem.com |

| Molecular Formula | C₈H₁₆Br₂ | lookchem.com |

| Molecular Weight | 272.02 g/mol | lookchem.comchemsrc.com |

| Exact Mass | 271.95983 u | lookchem.com |

| Complexity | 64.3 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 0 | lookchem.com |

| Rotatable Bond Count | 6 | lookchem.com |

| LogP (XLogP3) | 4.3 | lookchem.com |

Table 2: Comparative Properties of Dibromoalkanes

Below is an interactive table comparing the physical properties of this compound with related dibromoalkanes. This comparison highlights how chain length and isomerism affect these properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,4-Dibromobutane | 110-52-1 | C₄H₈Br₂ | 215.91 | -20 | 197 | 1.808 | 1.519 |

| This compound | 70690-24-3 | C₈H₁₆Br₂ | 272.02 | N/A | N/A | N/A | N/A |

| 1,8-Dibromooctane | 4549-32-0 | C₈H₁₆Br₂ | 272.02 | 15-16 | 270-272 | 1.460 | 1.498 |

Data for this compound is limited in publicly available literature. Sources for other compounds: ontosight.aifishersci.comsigmaaldrich.comsigmaaldrich.comwikipedia.org

Q & A

Q. What are the standard synthetic routes for 1,4-Dibromooctane, and how can purity be validated?

this compound is typically synthesized via bromination of 1,4-octanediol using hydrobromic acid (HBr) or via nucleophilic substitution of 1,4-dihydroxyoctane with phosphorus tribromide (PBr₃). To ensure purity:

- Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight and detects impurities.

- ¹H/¹³C NMR confirms structural integrity (e.g., characteristic splitting patterns for vicinal bromine atoms) .

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in tightly sealed containers under inert gas (e.g., N₂) to prevent oxidation. Store in a cool, dry, ventilated area away from ignition sources .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid electrostatic discharge (use grounded equipment) .

- Emergency measures : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical evaluation .

Q. How can researchers characterize the physical properties of this compound experimentally?

- Boiling point/melting point : Use differential scanning calorimetry (DSC) or capillary tube methods.

- Solubility : Perform phase-solubility studies in polar (e.g., acetonitrile) and nonpolar solvents (e.g., hexane).

- Density : Measure via pycnometry. Cross-reference with computational predictions (e.g., COSMO-RS) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Systematic comparison : Replicate studies under identical conditions (e.g., solvent purity, catalyst concentration, temperature). For example, acetonitrile as a solvent may improve yield due to its high dielectric constant .

- Statistical analysis : Apply factorial design experiments to isolate variables (e.g., reaction time, stoichiometry) .

- Error sources : Quantify impurities (e.g., residual diol) via HPLC with refractive index detection .

Q. What advanced strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Catalyst screening : Test palladium (Pd) or nickel (Ni) catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling).

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of bromine atoms .

- Computational modeling : Use density functional theory (DFT) to predict reactivity at C1 vs. C4 positions .

Q. How can environmental or biological exposure to this compound be monitored in lab settings?

- Analytical methods :

- GC-ECD (electron capture detection) for trace-level quantification.

- Liquid-liquid extraction followed by LC-MS/MS for biological matrices (e.g., cell cultures) .

- Exposure limits : Adhere to OSHA guidelines for brominated compounds (e.g., TWA 0.1 ppm) and conduct regular air sampling .

Q. What methodologies address conflicting toxicity data for this compound in in vitro studies?

- Dose-response analysis : Use multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity thresholds.

- Metabolite profiling : Identify degradation products (e.g., 1,4-octanediol) via high-resolution mass spectrometry .

- Comparative studies : Cross-validate with structurally similar compounds (e.g., 1,2-dibromooctane) to isolate toxicity mechanisms .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.